2-bromo-3-(trifluoromethyl)thiophene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-3-(trifluoromethyl)thiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrF3S/c6-4-3(1-2-10-4)5(7,8)9/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABIYJMLQPVCHBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrF3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Preparations of 2 Bromo 3 Trifluoromethyl Thiophene
Direct Halogenation Approaches for Thiophene (B33073) Core Functionalization
Direct halogenation is a fundamental method for functionalizing thiophene rings. However, the position of the incoming halogen is heavily dictated by the electronic nature of any existing substituents on the ring.
The bromination of substituted thiophenes is a well-established transformation. Thiophene itself is highly reactive towards electrophiles, and bromination typically occurs at the 2- and 5-positions. When a substituent is present, it directs the position of the incoming bromine atom. Activating groups (electron-donating) at the 2-position direct bromination to the 5-position, while deactivating groups (electron-withdrawing) can lead to bromination at other available positions.
Various brominating agents can be employed, with N-Bromosuccinimide (NBS) in solvents like acetic acid or a mixture of chloroform (B151607) and acetic acid being a common choice for achieving high regioselectivity. For instance, the bromination of 3-substituted thiophenes often requires specific conditions to control the outcome. The synthesis of 3-bromothiophene (B43185) can be achieved by the debromination of 2,3,5-tribromothiophene. orgsyn.org Another approach involves the direct bromination of thiophene, though this can lead to mixtures of products. orgsyn.org
Table 1: Examples of Reagents for Regioselective Bromination of Thiophenes
| Starting Material | Reagent | Product | Yield | Reference |
| 3-n-Hexylthiophene | N-Bromosuccinimide | 2-Bromo-3-n-hexylthiophene | — | jcu.edu.au |
| 3-Methylthiophene | HBr, H₂O₂ | 2-Bromo-3-methylthiophene | 92% | google.com |
| Thiophene | Bromine | 2,3,5-Tribromothiophene | 75-85% | orgsyn.org |
This table presents examples of bromination reactions on substituted thiophenes to illustrate general techniques.
The trifluoromethyl (CF₃) group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. mdpi.com When attached to a thiophene ring at the 3-position, it strongly deactivates the ring towards electrophilic substitution. This deactivation makes reactions like bromination more challenging compared to unsubstituted or alkyl-substituted thiophenes.
The electron-withdrawing nature of the CF₃ group at the 3-position directs incoming electrophiles primarily to the 5-position, which is the most activated remaining position. Therefore, direct bromination of 3-(trifluoromethyl)thiophene (B1586441) is expected to yield 2-bromo-4-(trifluoromethyl)thiophene (B2521045) and predominantly 5-bromo-3-(trifluoromethyl)thiophene. Achieving the desired 2-bromo-3-(trifluoromethyl)thiophene isomer via this method is difficult and generally requires a multi-step, regiocontrolled strategy. Such a strategy might involve:
Starting with 3-bromothiophene.
Introducing a directing group at the 2-position.
Performing a reaction to introduce the trifluoromethyl group at the 3-position, which can be accomplished through cross-coupling with a CF₃ source like (trifluoromethyl)trimethylsilane. nih.gov
Removing the directing group to yield the final product.
Cross-Coupling Strategies for Introducing Bromine or Trifluoromethyl Groups
Modern synthetic organic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions to form C-C and C-heteroatom bonds with high precision. These methods offer powerful alternatives for synthesizing complex molecules like this compound.
Palladium catalysts are exceptionally versatile for functionalizing heterocyclic compounds. While these reactions are most famous for creating C-C bonds, their principles can be extended to the introduction of various functional groups.
Suzuki-Miyaura Coupling: This reaction typically couples an organoboron compound with an organohalide. To synthesize a trifluoromethylthiophene derivative, one could couple a thiophene boronic acid or ester with a trifluoromethylating agent, or conversely, a trifluoromethyl-substituted thiophene halide with a boron compound. For instance, 2-(3-n-hexyl-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been used in Suzuki couplings to create larger thiophene-based structures. jcu.edu.au
Stille Coupling: This involves the reaction of an organostannane with an organohalide. It is a robust method for creating C-C bonds and has been applied to thiophene synthesis.
Heck Reaction: This reaction forms a substituted alkene from an aryl or vinyl halide and an alkene. While not directly used to synthesize the target compound, it is a key palladium-catalyzed tool for functionalizing thiophene precursors.
More advanced palladium-catalyzed methods include the carbonylation of olefins containing a trifluoromethyl group to produce α-CF₃ amides, demonstrating palladium's utility in reactions involving fluorinated substrates. researchgate.net
Table 2: Examples of Palladium-Catalyzed Reactions for Thiophene Functionalization
| Reaction Type | Thiophene Substrate | Coupling Partner | Catalyst System | Product Type | Reference |
| Suzuki-Miyaura | 2-Bromo-3-n-octylthiophene | Thiophene-boronic ester | Pd(OAc)₂ / SPhos | Terthiophene | jcu.edu.au |
| Direct Arylation | 3-(Methylsulfinyl)thiophene | Aryl Halide | Pd(OAc)₂ / P(o-tol)₃ | 2-Aryl-3-(methylsulfinyl)thiophene | nih.gov |
| Carbonylation | 2-Bromo-3,3,3-trifluoropropene | Aniline | PdCl₂ / PCy₃ | α-CF₃ Acrylamide | researchgate.net |
This table illustrates the versatility of palladium catalysis in functionalizing thiophenes and related fluorinated compounds.
Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for many cross-coupling reactions. ucla.eduescholarship.org Nickel catalysts exhibit unique reactivity, particularly in activating challenging bonds and coupling sterically hindered substrates. rsc.org This is highly relevant for reactions involving electron-deficient, fluorinated molecules.
Nickel-catalyzed reductive cross-coupling has been successfully developed for reacting acyl chlorides with secondary α-trifluoromethyl bromides, providing access to chiral α-CF₃ carbonyl compounds. nih.gov This demonstrates nickel's effectiveness in forming bonds adjacent to a trifluoromethyl group. Furthermore, nickel catalysts are efficient for C-S cross-coupling of aryl triflates with alkyl thiols, showcasing their utility with a range of functional groups and substrates. nih.gov The development of specialized ligands has been crucial to advancing nickel-catalyzed reactions, enabling transformations that are difficult to achieve with other metals. ucla.edu
Direct C-H arylation represents a highly efficient and atom-economical strategy for functionalizing heterocycles like thiophene. unipd.it This approach avoids the pre-functionalization step of preparing an organometallic reagent (e.g., Grignard or organolithium) and instead directly couples a C-H bond with an aryl halide.
Palladium catalysts are most commonly used for these transformations. nih.gov For example, the direct arylation of thiophene with various aryl bromides can be achieved with low catalyst loading, tolerating a wide array of functional groups on the aryl bromide, including trifluoromethyl groups. researchgate.net The regioselectivity is often high for the 2- and 5-positions of the thiophene ring. While this method is primarily for C-C bond formation, it is a key strategic tool for building complex thiophene derivatives that could serve as precursors for subsequent bromination or other functional group interconversions. nih.govunipd.it
Sonogashira Cross-Coupling for Precursor Synthesis
The Sonogashira cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds between sp-hybridized carbons of terminal alkynes and sp2-hybridized carbons of aryl or vinyl halides. wikipedia.org This reaction is instrumental in the synthesis of precursors for this compound by constructing key alkyne-containing intermediates.
A typical Sonogashira reaction involves a palladium catalyst, often in conjunction with a copper(I) co-catalyst, and an amine base. organic-chemistry.orgyoutube.comlibretexts.org The reaction can be performed under mild conditions, making it suitable for complex molecule synthesis. wikipedia.org For instance, iodothiophenes can be coupled with various terminal alkynes using a Pd/C-CuI-PPh₃ catalyst system in water, offering an economical and environmentally friendly process. nih.gov
In the context of synthesizing precursors for this compound, a plausible strategy involves the coupling of a suitably substituted bromo- or iodo-thiophene with a trifluoromethyl-containing alkyne. Alternatively, a trifluoromethyl-substituted thiophene halide could be coupled with an appropriate alkyne. These resulting alkynylthiophenes can then serve as versatile precursors for subsequent cyclization or functionalization steps to yield the target molecule. The choice of reactants and conditions can be tailored to achieve high yields and selectivity. nih.govscielo.org.mxrsc.org
Table 1: Key Features of Sonogashira Coupling for Precursor Synthesis
| Feature | Description | Reference |
| Reaction Type | Cross-coupling | wikipedia.org |
| Reactants | Terminal alkyne and aryl/vinyl halide | wikipedia.orgorganic-chemistry.org |
| Catalyst System | Palladium catalyst, often with a Copper(I) co-catalyst | wikipedia.orglibretexts.orgnih.gov |
| Base | Amine base (e.g., triethylamine) | organic-chemistry.org |
| Key Intermediates | Alkynylthiophenes | nih.gov |
| Advantages | Mild reaction conditions, high functional group tolerance | wikipedia.org |
Cyclization and Annulation Reactions Leading to the Thiophene Scaffold
Constructing the thiophene ring with the desired substituents already in place is a highly efficient synthetic strategy. Cyclization and annulation reactions, including those starting from functionalized alkynes and multi-component reactions, are pivotal in this approach.
The cyclization of functionalized alkynes containing a sulfur atom is a direct and atom-economical method for synthesizing substituted thiophenes. nih.gov These reactions often proceed with high regioselectivity, allowing for the precise placement of substituents like the bromo and trifluoromethyl groups. nih.gov For example, the reaction of 2-trifluoromethyl-1,3-conjugated enynes with sulfur nucleophiles can lead to the formation of various thioether-functionalized trifluoromethyl compounds, which are valuable precursors for thiophene derivatives. rsc.orgresearchgate.net The reaction's outcome, in terms of addition pattern, can be controlled by the choice of enyne, sulfur nucleophile, and reaction conditions. rsc.org
One specific example involves the reaction of 2-alkynylthioanisoles with cupric halides (CuX₂, where X = Br or Cl), which results in the formation of 2-substituted 3-halobenzo[b]thiophenes in good yields. researchgate.net While this example yields a benzo[b]thiophene, the underlying principle of halocyclization of an alkynyl thioether is applicable to the synthesis of non-annulated thiophenes. Furthermore, tandem cyclization/trifluoromethylselenolation of alkynes has been developed, showcasing the potential for simultaneous ring formation and introduction of a trifluoromethyl-containing group. nih.gov
Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of highly substituted thiophenes in a single step from simple starting materials. nih.gov The Gewald aminothiophene synthesis is a classic example of an MCR, involving the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base to produce a 2-aminothiophene. wikipedia.orgderpharmachemica.comorganic-chemistry.orgarkat-usa.org
While the standard Gewald reaction yields a 2-amino group, modifications or subsequent functionalization could potentially lead to the desired this compound. For instance, the amino group could be replaced via diazotization followed by a Sandmeyer-type reaction with a bromide source. The trifluoromethyl group would need to be incorporated into one of the starting materials, for example, by using a trifluoromethyl-substituted ketone. The versatility of the Gewald reaction allows for the creation of a diverse library of thiophene derivatives by varying the starting components. derpharmachemica.com
Table 2: Comparison of Thiophene Ring Construction Methods
| Method | Starting Materials | Key Features | Reference |
| Functionalized Alkyne Cyclization | S-containing alkynes/enynes | High regioselectivity, atom-economical | nih.govrsc.org |
| Multi-Component Reactions (Gewald) | Ketone/aldehyde, α-cyanoester, sulfur | One-pot synthesis, forms 2-aminothiophenes | wikipedia.orgderpharmachemica.comorganic-chemistry.orgarkat-usa.org |
Directed Lithiation and Subsequent Electrophilic Quenching for Functionalization
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. In the context of thiophene chemistry, lithiation followed by quenching with an electrophile allows for the introduction of substituents at specific positions.
The synthesis of this compound can be envisioned through the directed lithiation of 3-(trifluoromethyl)thiophene. The trifluoromethyl group is an electron-withdrawing group, which acidifies the adjacent protons on the thiophene ring, potentially directing lithiation to the 2- or 4-position. However, the regioselectivity of lithiation can be controlled. For instance, a method for the regioselective synthesis of 2-bromo-3-alkylthiophenes involves the activation of a 3-alkylthiophene with n-butyllithium (n-BuLi) at low temperatures (-78 °C) followed by reaction with bromine. google.com This procedure achieves good regioselectivity and high yields. google.com
Applying this strategy to 3-(trifluoromethyl)thiophene, treatment with a strong lithium base like n-BuLi would generate a lithiated intermediate, which can then be quenched with an electrophilic bromine source, such as elemental bromine (Br₂) or N-bromosuccinimide (NBS), to introduce the bromine atom at the 2-position. The success of this approach hinges on the selective deprotonation at the 2-position over the 5-position, which is often favored in thiophene lithiation. The presence of the trifluoromethyl group at the 3-position is expected to influence this regioselectivity. Studies on bromine-lithium exchange on polybrominated thiophenes further highlight the utility of organolithium intermediates in the synthesis of specifically substituted thiophenes. berkeley.eduresearchgate.netrsc.org
Radical-Mediated Synthetic Pathways for Trifluoromethylation and Bromination
Radical reactions provide alternative pathways for the introduction of both trifluoromethyl and bromo groups onto a thiophene ring. These methods often proceed under mild conditions and can exhibit different selectivities compared to ionic reactions.
One potential radical-based approach to this compound involves a two-step process: radical trifluoromethylation of a 2-bromothiophene (B119243) or radical bromination of a 3-(trifluoromethyl)thiophene. The regioselective C-H trifluoromethylation of heteroaromatic compounds is an active area of research. nih.gov
Another strategy involves the use of radical precursors that can add to a thiophene derivative. For example, the reaction of redox-active esters with 2-bromo-3,3,3-trifluoropropene (BTP) as a radical acceptor has been shown to produce secondary trifluoromethylated alkyl bromides. organic-chemistry.orgresearchgate.netdntb.gov.ua While this specific reaction does not form a thiophene, it demonstrates the principle of using a trifluoromethyl-containing radical synthon.
Furthermore, radical cyclization reactions can be employed to construct the thiophene ring itself. For instance, the reaction of methylthiolated alkynones and alkynylthioanisoles with AgSCF₃, promoted by a persulfate, proceeds via a radical process involving the addition of a CF₃S radical to the triple bond followed by cyclization to form 3-trifluoromethylthio-substituted benzothiophenes and thioflavones. rhhz.net This highlights the potential of radical pathways in constructing complex thiophene systems.
Reactivity Profiles and Advanced Chemical Transformations of 2 Bromo 3 Trifluoromethyl Thiophene
Nucleophilic Substitution Reactions at Bromine-Substituted Position
The bromine atom at the C2 position of the thiophene (B33073) ring is a key functional handle for introducing both carbon and heteroatom substituents. The electron-withdrawing nature of the adjacent trifluoromethyl group and the inherent reactivity of the thiophene ring system facilitate these substitution reactions.
Carbon-Carbon Bond Formation via Organometallic Reagents
A fundamental strategy for forming new carbon-carbon bonds at the C2 position involves the conversion of the C-Br bond into an organometallic species. This transformation inverts the polarity of the carbon atom, turning it from an electrophilic site into a potent nucleophile.
The primary methods include the formation of Grignard reagents and organolithium compounds. The Grignard reagent, 2-(thienyl)magnesium bromide, can be prepared by reacting 2-bromo-3-(trifluoromethyl)thiophene with magnesium metal. wvu.eduaskfilo.com This nucleophilic reagent readily attacks a wide range of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds, resulting in the corresponding alcohols. wvu.edu
Alternatively, halogen-metal exchange, typically using a strong base like n-butyllithium (n-BuLi) at low temperatures, can generate the corresponding 2-lithiated thiophene derivative. chemicalforums.com This organolithium species is highly reactive and can be coupled with various carbon electrophiles. This method is particularly useful for reactions where Grignard reagents might be less effective. chemicalforums.com The success of these reactions depends on careful control of reaction conditions, such as the use of anhydrous solvents and inert atmospheres, to prevent the decomposition of the highly reactive organometallic intermediates. chemicalforums.comlibretexts.org
| Organometallic Reagent Type | Preparation Method | Typical Electrophilic Partner | Resulting Functional Group | Reference |
|---|---|---|---|---|
| Grignard Reagent (R-MgBr) | Reaction with Magnesium (Mg) metal | Aldehydes, Ketones | Secondary/Tertiary Alcohol | wvu.edu |
| Grignard Reagent (R-MgBr) | Reaction with Magnesium (Mg) metal | Carbon Dioxide (CO₂) | Carboxylic Acid | youtube.com |
| Organolithium (R-Li) | Halogen-metal exchange with n-BuLi | Alkyl Halides | Alkylated Thiophene | chemicalforums.com |
| Organolithium (R-Li) | Halogen-metal exchange with n-BuLi | Dimethylformamide (DMF) | Aldehyde | chemrxiv.org |
Heteroatom Nucleophile Displacements
The bromine atom on the this compound can also be directly displaced by various heteroatom nucleophiles. Thiophene halides are generally more reactive towards nucleophilic substitution than their benzene (B151609) counterparts. uoanbar.edu.iqedurev.in This increased reactivity is attributed to the ability of the sulfur atom to stabilize the intermediate formed during the substitution process. uoanbar.edu.iqedurev.in
A range of nucleophiles, including amines, alkoxides, and thiolates, can be used to introduce nitrogen, oxygen, and sulfur functionalities, respectively. edurev.in For instance, reactions with secondary amines can yield 2-amino-3-(trifluoromethyl)thiophene derivatives. clockss.org The presence of the electron-withdrawing trifluoromethyl group at the C3 position further activates the C2 position towards nucleophilic attack, facilitating these displacement reactions. nih.gov
| Nucleophile Type | Example Nucleophile | Product Class | Reference |
|---|---|---|---|
| Nitrogen Nucleophile | Ammonia, Primary/Secondary Amines | 2-Aminothiophenes | clockss.org |
| Oxygen Nucleophile | Alkoxides (e.g., Sodium Methoxide) | 2-Alkoxythiophenes | edurev.in |
| Sulfur Nucleophile | Thiolates (e.g., Sodium Thiophenolate) | 2-(Thio)thiophenes | uoanbar.edu.iq |
| Phosphorus Nucleophile | Phosphines | 2-Phosphinothiophenes | uoanbar.edu.iq |
Palladium-Catalyzed Functionalization and Derivatization
Palladium-catalyzed cross-coupling reactions represent one of the most powerful and versatile tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these transformations, enabling the introduction of a wide array of functional groups with high efficiency and selectivity.
Suzuki-Miyaura Cross-Coupling for Arylation and Alkylation
The Suzuki-Miyaura reaction is a widely used palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organohalide and an organoboron compound. researchgate.netnih.gov This method is valued for its mild reaction conditions, tolerance of various functional groups, and the commercial availability and stability of the boronic acid or ester reagents. nih.gov
In this reaction, this compound can be coupled with a diverse range of aryl, heteroaryl, alkenyl, and alkyl boronic acids or their corresponding esters. nih.govrsc.org The catalytic cycle typically involves the oxidative addition of the bromothiophene to a Pd(0) complex, followed by transmetalation with the organoboron species (activated by a base), and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. researchgate.net This strategy allows for the synthesis of a vast library of substituted thiophenes. researchgate.netnih.gov
| Coupling Partner | Catalyst/Ligand | Base | Solvent | Product Type | Reference |
|---|---|---|---|---|---|
| Aryl Boronic Acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 2-Arylthiophene | nih.gov |
| Alkyl Boronic Ester | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 2-Alkylthiophene | nih.gov |
| Heteroaryl Boronic Acid | Pd(OAc)₂ | K₂CO₃ | Water | 2-(Heteroaryl)thiophene | researchgate.net |
| Alkenyl Boronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 2-Alkenylthiophene | rsc.org |
Stille Coupling and Other Organotin-Mediated Reactions
The Stille reaction involves the palladium-catalyzed coupling of an organic halide with an organotin compound (organostannane). wikipedia.org This reaction is known for its high functional group tolerance and the fact that the organostannanes are generally stable to air and moisture. wikipedia.org The mechanism is similar to the Suzuki coupling, proceeding through oxidative addition, transmetalation, and reductive elimination. wikipedia.org this compound can react with various aryl-, alkenyl-, and alkynylstannanes to produce complex coupled products. wiley-vch.de Despite its utility, the toxicity of organotin reagents and byproducts is a significant drawback. msu.edu
Another important palladium-catalyzed reaction is the Sonogashira coupling, which specifically forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org It provides a direct route to 2-alkynyl-3-(trifluoromethyl)thiophenes, which are valuable intermediates for further transformations. researchgate.netnih.gov
| Reaction Name | Coupling Partner | Typical Catalyst System | Key Features | Reference |
|---|---|---|---|---|
| Stille Coupling | Organostannane (R-SnBu₃) | Pd(PPh₃)₄, Pd₂(dba)₃ | Tolerates a wide range of functional groups; tin byproducts can be toxic. | wikipedia.orgwiley-vch.de |
| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Amine Base | Direct method for synthesizing alkynyl-substituted thiophenes. | organic-chemistry.orgresearchgate.net |
| Hiyama Coupling | Organosilane (R-SiR'₃) | Pd(OAc)₂, TBAF (activator) | Silicon byproducts are environmentally benign. | |
| Negishi Coupling | Organozinc (R-ZnX) | Pd(PPh₃)₄ | High reactivity and functional group tolerance. |
Carbonylation and Carboxylation Strategies
Introducing a carbonyl group (C=O) onto the thiophene ring is a valuable transformation that opens pathways to carboxylic acids, esters, and amides. Palladium-catalyzed carbonylation reactions are effective methods for achieving this. researchgate.net In these reactions, carbon monoxide (CO) is used as the carbonyl source. The reaction of this compound with CO in the presence of a palladium catalyst and a suitable nucleophile (e.g., an alcohol for an ester, an amine for an amide) yields the corresponding carbonyl derivative. researchgate.net
Direct carboxylation, which introduces a carboxylic acid group (-COOH), can also be achieved. rsc.org Some modern methods utilize carbon dioxide (CO₂) as the carboxylating agent, offering a greener alternative to the use of highly toxic carbon monoxide. mdpi.com The mechanism involves the palladium-catalyzed activation of the C-H or C-Br bond, followed by the insertion of CO or CO₂. rsc.orgmdpi.com
| Transformation | Carbon Source | Nucleophile/Reagent | Product | Reference |
|---|---|---|---|---|
| Carbonylative Coupling (Aminocarbonylation) | Carbon Monoxide (CO) | Amine | Amide | researchgate.net |
| Carbonylative Coupling (Alkoxycarbonylation) | Carbon Monoxide (CO) | Alcohol | Ester | |
| Carboxylation | Carbon Dioxide (CO₂) | - | Carboxylic Acid | rsc.orgmdpi.com |
| Stille-Carbonylative Coupling | Carbon Monoxide (CO) | Organostannane | Ketone | wikipedia.org |
Electrophilic Aromatic Substitution on the Thiophene Ring System
The thiophene ring is generally more reactive towards electrophilic aromatic substitution (SEAr) than benzene due to the electron-donating character of the sulfur atom, which can stabilize the intermediate sigma complex. numberanalytics.com However, the reactivity of this compound is significantly modulated by its substituents. Both the bromine atom at the C2 position and the trifluoromethyl (CF₃) group at the C3 position are electron-withdrawing, thus deactivating the thiophene ring towards electrophilic attack compared to unsubstituted thiophene.
The regioselectivity of substitution is determined by the directing effects of these groups.
Bromine (at C2): As a halogen, it is a deactivating but ortho, para-directing group. In the context of the thiophene ring, this would direct incoming electrophiles to the C4 (ortho) and C5 (para) positions.
Trifluoromethyl (at C3): This strongly electron-withdrawing group is deactivating and a meta-director, which also directs incoming electrophiles to the C5 position.
Given that both substituents direct to the C5 position, and considering the inherent preference for electrophilic attack at the α-carbon (C5) over the β-carbon (C4) in thiophenes, it is predicted that electrophilic substitution on this compound will occur predominantly at the C5 position. researchgate.net
| Reaction Type | Reagents | Predicted Major Product |
| Bromination | Br₂ / Acetic Acid | 2,5-Dibromo-3-(trifluoromethyl)thiophene |
| Nitration | HNO₃ / H₂SO₄ | 2-Bromo-5-nitro-3-(trifluoromethyl)thiophene |
| Friedel-Crafts Acylation | Acyl chloride / AlCl₃ | 2-Bromo-5-acyl-3-(trifluoromethyl)thiophene |
Directed Lithiation and Subsequent Electrophilic Functionalization
The most synthetically valuable transformation for functionalizing this compound is lithium-halogen exchange. This reaction is typically rapid and highly efficient for aryl bromides when treated with alkyllithium reagents at low temperatures. harvard.eduprinceton.edu The reaction proceeds via an "ate-complex" intermediate. princeton.eduresearchgate.net Treatment of this compound with a strong base like n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) at low temperatures (e.g., -78 °C) in an ether solvent is expected to result in selective bromine-lithium exchange, yielding the highly reactive intermediate, 2-lithio-3-(trifluoromethyl)thiophene. chemicalforums.comresearchgate.net
This organolithium species serves as a potent nucleophile and can be trapped with a wide array of electrophiles to introduce diverse functional groups at the C2 position. This method avoids the regioselectivity issues associated with direct electrophilic substitution on the deactivated ring.
Below is a table of representative transformations using this methodology.
| Electrophile | Reagent(s) | Resulting Product (at C2) | Functional Group Introduced |
| Aldehydes/Ketones | 1. R₂C=O; 2. H₂O | 2-(CR₂OH)-3-(trifluoromethyl)thiophene | Hydroxyalkyl |
| Carbon Dioxide | 1. CO₂; 2. H₃O⁺ | 2-Carboxy-3-(trifluoromethyl)thiophene | Carboxylic Acid |
| Dimethylformamide (DMF) | 1. DMF; 2. H₃O⁺ | 2-Formyl-3-(trifluoromethyl)thiophene | Aldehyde (Formyl) |
| Alkyl Halides | R-X | 2-Alkyl-3-(trifluoromethyl)thiophene | Alkyl |
| Boronic Esters | B(OR)₃ | 2-B(OH)₂-3-(trifluoromethyl)thiophene | Boronic Acid |
Radical Reactions and Their Mechanistic Implications
While the title compound already possesses a trifluoromethyl group, its thiophene core can participate in radical reactions. The generation of trifluoromethyl radicals from sources like trifluoromethyl thianthrenium triflate (TT-CF₃⁺OTf⁻) under photoredox conditions is a known process for the trifluoromethylation of alkenes and arenes. acs.orgnih.govacs.org A possible reaction involving this compound would be the addition of a different radical species to the thiophene ring. The reaction would likely proceed via the addition of the radical to the C=C double bonds, with the regioselectivity influenced by the electronic properties of the substituents and the stability of the resulting radical intermediate.
A plausible mechanism involves the homolytic cleavage of a radical initiator to generate a radical (R•), which then adds to the thiophene ring. The resulting radical intermediate would then be quenched, for instance, by hydrogen atom abstraction, to yield the final product.
Halogen Atom Transfer (XAT) is a radical process where a radical species abstracts a halogen atom from a substrate. nih.gov In the case of this compound, a radical initiator, such as a silyl (B83357) radical generated from tris(trimethylsilyl)silane (B43935) under visible light, could abstract the bromine atom. nih.gov This process would generate the 3-(trifluoromethyl)thien-2-yl radical.
This thienyl radical is a key intermediate that can participate in subsequent reactions. For example, it can be trapped by a hydrogen atom transfer (HAT) reagent to yield 3-(trifluoromethyl)thiophene (B1586441) (hydrodebromination) or engage in C-C bond-forming reactions with suitable radical acceptors. This pathway offers a metal-free alternative to reductive dehalogenation or coupling reactions.
Rearrangement Phenomena in Thiophene Derivatives
Substituted thiophenes can undergo various rearrangement reactions under specific conditions, such as photochemical, thermal, or catalytic activation. nih.govacs.org For this compound, a relevant rearrangement could potentially occur under conditions of nucleophilic aromatic substitution or strong base. For instance, attempts to perform functionalization via lithiation must be carefully controlled; in some systems, an undesired rearrangement can compete with the expected electrophilic quench. researchgate.net
Another class of rearrangements, the thio-Claisen rearrangement, involves the rsc.orgrsc.org-sigmatropic shift of an allyl thienyl sulfide. semanticscholar.org While not directly applicable to the parent compound, derivatives of this compound could be synthesized to undergo such transformations, providing pathways to more complex heterocyclic systems. Photoisomerization to Dewar thiophene intermediates is also a known phenomenon for thiophenes, with the subsequent thermal rearrangement being influenced by substituents. nih.gov
Oxidation and Reduction Pathways of the Thiophene Ring
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form a thiophene-1-oxide (a sulfoxide) and subsequently a thiophene-1,1-dioxide (a sulfone). wikipedia.org These oxidations typically require strong oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, often activated by an acid like trifluoroacetic acid (TFA). rsc.orgresearchgate.net
The rate of oxidation is influenced by the electronic nature of the ring substituents. acs.org The electron-withdrawing bromo and trifluoromethyl groups on this compound decrease the nucleophilicity of the sulfur atom, making it less reactive towards oxidation compared to unsubstituted thiophene. However, with sufficiently powerful reagents, the stepwise oxidation is achievable.
Step 1: this compound + [O] → this compound-1-oxide
Step 2: this compound-1-oxide + [O] → this compound-1,1-dioxide
The resulting sulfones are valuable synthetic intermediates, often used as dienes in Diels-Alder reactions.
Reduction: Reduction of this compound can proceed via two main pathways:
Reactions with (Hetero)aromatic π-Nucleophiles: Arylation, Hydrodehalogenation, and Electrophilic Dimerization
The presence of a bromine atom at the 2-position and a strong electron-withdrawing trifluoromethyl group at the 3-position of the thiophene ring in this compound dictates its reactivity towards various nucleophiles and in coupling reactions. The C-Br bond is a key site for functionalization, particularly through palladium-catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds.
Arylation Reactions:
Palladium-catalyzed cross-coupling reactions are standard methods for the arylation of aryl halides. For this compound, reactions such as Suzuki-Miyaura, Stille, Negishi, and Buchwald-Hartwig amination are expected to be efficient for introducing (hetero)aromatic moieties.
The Suzuki-Miyaura coupling , which utilizes an organoboron reagent, is a versatile method for forming C-C bonds. While specific examples with this compound are not readily found in the reviewed literature, the successful coupling of other bromothiophenes, such as 2-bromo-5-(bromomethyl)thiophene (B1590285) with various aryl boronic acids, suggests its applicability. For instance, the coupling of 2-bromo-5-(bromomethyl)thiophene with aryl boronic acids has been achieved using a Pd(PPh₃)₄ catalyst. It is anticipated that this compound would react similarly with (hetero)arylboronic acids or esters in the presence of a palladium catalyst and a base to yield 2-aryl-3-(trifluoromethyl)thiophenes.
The Stille coupling involves the reaction of an organohalide with an organostannane, catalyzed by palladium. This reaction is known for its tolerance of a wide range of functional groups. Although direct examples with the target molecule are scarce, the general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organostannane and reductive elimination to give the coupled product.
The Negishi coupling employs an organozinc reagent and is also a powerful tool for C-C bond formation. The reaction of 2-bromo-2'-phenyl-5,5'-bithiophene has been compared for both Suzuki and Negishi reactions, with the Suzuki reaction reportedly giving a higher yield in that specific case. nih.gov
The Buchwald-Hartwig amination is a key method for the synthesis of aryl amines from aryl halides. This palladium-catalyzed reaction would be expected to couple this compound with a variety of primary and secondary (hetero)aromatic amines to furnish the corresponding 2-amino-3-(trifluoromethyl)thiophene derivatives. The choice of phosphine (B1218219) ligand is often crucial for the success of these reactions.
Hydrodehalogenation:
Hydrodehalogenation, the replacement of a halogen atom with a hydrogen atom, can be achieved under various reducing conditions. For this compound, this transformation would yield 3-(trifluoromethyl)thiophene. Common methods include catalytic hydrogenation, for example using a palladium catalyst with a hydrogen source, or reaction with reducing agents like metal hydrides.
Electrophilic Dimerization:
Dimerization of bromothiophenes can occur under certain conditions, sometimes as a side reaction in coupling processes (homocoupling). Electrophilic dimerization of this compound itself is less likely due to the electron-withdrawing nature of the trifluoromethyl group, which deactivates the thiophene ring towards electrophilic attack. However, dimerization of oxidized brominated thiophenes has been reported, proceeding through reactive sulfoxide (B87167) intermediates. rsc.orgresearchgate.net
Table 1: Potential Arylation Reactions of this compound
| Reaction Name | Nucleophile/Reagent | Catalyst/Conditions (Anticipated) | Product Type |
| Suzuki-Miyaura Coupling | (Hetero)arylboronic acid/ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base | 2-(Hetero)aryl-3-(trifluoromethyl)thiophene |
| Stille Coupling | (Hetero)arylstannane | Pd catalyst | 2-(Hetero)aryl-3-(trifluoromethyl)thiophene |
| Negishi Coupling | (Hetero)arylzinc reagent | Pd catalyst | 2-(Hetero)aryl-3-(trifluoromethyl)thiophene |
| Buchwald-Hartwig Amination | (Hetero)aromatic amine | Pd catalyst, Phosphine ligand, Base | 2-((Hetero)arylamino)-3-(trifluoromethyl)thiophene |
Diels-Alder Reactions with Fluorinated Butadienes and Dienophiles
The Diels-Alder reaction is a powerful [4+2] cycloaddition for the formation of six-membered rings. The reactivity in a Diels-Alder reaction is governed by the electronic nature of the diene and the dienophile. Generally, the reaction is favored between an electron-rich diene and an electron-poor dienophile (normal electron-demand) or, less commonly, between an electron-poor diene and an electron-rich dienophile (inverse electron-demand).
Thiophene itself is generally a poor diene in Diels-Alder reactions due to its aromatic character. mdpi.com The loss of aromaticity during the cycloaddition process presents a significant energy barrier. However, the reactivity can be enhanced by substituents or by modification of the thiophene ring, such as oxidation to a thiophene S-oxide, which is a more reactive diene. researchgate.net
The presence of the electron-withdrawing trifluoromethyl group in this compound further deactivates the thiophene ring for a normal electron-demand Diels-Alder reaction where it would act as the diene. Conversely, this electronic nature could potentially enable it to act as a dienophile, reacting with an electron-rich diene. However, the aromaticity of the thiophene ring still presents a barrier.
A more plausible scenario for involving this compound in a Diels-Alder reaction would be its reaction with highly reactive dienes or under forcing conditions. Alternatively, transformation of the thiophene into a more reactive species, like a thiophene S-oxide, could facilitate cycloaddition.
Reaction with Fluorinated Butadienes:
Fluorinated butadienes, often being electron-deficient, would require an electron-rich diene partner. If this compound were to act as a dienophile, it would need to react with an electron-rich diene. The reaction of 2-(trifluoromethyl)-3-phenylthio-1,3-butadiene, a fluorinated diene, with various dienophiles has been studied, highlighting that the trifluoromethyl group's electron-withdrawing nature decreases the diene's reactivity. acs.org
Reaction with Fluorinated Dienophiles:
If this compound were to function as a diene, it would react with an electron-poor dienophile. Fluorinated dienophiles are typically electron-deficient. Given the already electron-poor nature of the substituted thiophene, a reaction with a fluorinated dienophile would be electronically disfavored under normal Diels-Alder conditions.
Table 2: Plausibility of Diels-Alder Reactions with this compound
| Role of this compound | Reacting Partner | Plausibility/Conditions |
| Diene | Fluorinated Dienophile (electron-poor) | Low; electronically disfavored. |
| Dienophile | Fluorinated Butadiene (electron-poor) | Low; requires an electron-rich diene partner. |
| Activated Diene (as S-oxide) | Fluorinated Dienophile | Plausible; oxidation overcomes aromaticity barrier. |
Advanced Spectroscopic and Structural Characterization Techniques for 2 Bromo 3 Trifluoromethyl Thiophene and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering unparalleled information about the chemical environment of specific nuclei. For 2-bromo-3-(trifluoromethyl)thiophene, a multi-nuclear approach is essential.
The analysis of ¹H, ¹³C, and ¹⁹F nuclei provides a comprehensive picture of the molecule's structure. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the bromine atom and the potent trifluoromethyl (CF₃) group, while spin-spin coupling constants (J) reveal through-bond connectivity.
¹H NMR: The proton NMR spectrum is expected to show two signals corresponding to the two protons on the thiophene (B33073) ring. These signals will appear as doublets due to coupling with each other. The proton at the C5 position is expected to be at a higher chemical shift compared to the proton at the C4 position, influenced by the adjacent sulfur atom and the distant electron-withdrawing groups.
¹³C NMR: The ¹³C NMR spectrum will display five distinct signals for the five carbon atoms in the molecule. The carbon atom bonded to the bromine (C2) and the carbon bonded to the trifluoromethyl group (C3) can be identified by their characteristic chemical shifts. The CF₃ group itself will appear as a quartet due to coupling with the three fluorine atoms. The electronegativity of fluorine results in a large chemical shift dispersion, making peak assignment less prone to overlapping. icpms.cz
¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds. icpms.cz For this compound, the ¹⁹F NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the CF₃ group. The chemical shift of this signal is characteristic of a CF₃ group attached to an aromatic ring. beilstein-journals.orgucsb.edu The absence of coupling to protons on the thiophene ring in the ¹⁹F spectrum would confirm the substituent's position at C3.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| ¹H | |||
| H-4 | ~7.10 | Doublet | J(H4-H5) ≈ 5-6 |
| H-5 | ~7.30 | Doublet | J(H5-H4) ≈ 5-6 |
| ¹³C | |||
| C2 | ~112 | Singlet | - |
| C3 | ~125 | Quartet | J(C-F) ≈ 270-280 |
| C4 | ~128 | Singlet | - |
| C5 | ~130 | Singlet | - |
| CF₃ | ~122 | Quartet | J(C-F) ≈ 270-280 |
| ¹⁹F | |||
| CF₃ | ~ -40 to -60 | Singlet | - |
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei. epfl.ch
COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are spin-coupled to each other. sdsu.edu In this compound, a cross-peak between the signals for H-4 and H-5 would confirm their adjacent positions on the thiophene ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). sdsu.edu It would show cross-peaks between the H-4 signal and the C4 signal, and between the H-5 signal and the C5 signal, allowing for unambiguous assignment of the protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons over two to three bonds (and sometimes four). sdsu.eduipb.pt It is exceptionally powerful for identifying quaternary carbons and piecing together the molecular skeleton. For this compound, key correlations would be expected between H-4 and carbons C2, C3, and C5, and between H-5 and carbons C3 and C4. A crucial correlation between H-4 and the carbon of the CF₃ group would definitively confirm the 3-position of the trifluoromethyl substituent.
NOESY (Nuclear Overhauser Effect Spectroscopy) and HOESY (Heteronuclear Overhauser Effect Spectroscopy): These techniques detect correlations between nuclei that are close in space, regardless of whether they are bonded. ipb.pt NOESY correlates protons to other protons, while HOESY can correlate protons to heteronuclei like ¹⁹F. ethz.chresearchgate.net A HOESY experiment on a derivative of this compound could show a through-space correlation between the fluorine atoms of the CF₃ group and the proton at C4, providing further confirmation of the substituent's location.
Variable temperature (VT) NMR experiments, particularly at low temperatures, are instrumental in studying dynamic processes and characterizing reactive intermediates that are unstable at room temperature. ox.ac.uknih.gov For instance, the reaction of this compound with an organolithium reagent like n-butyllithium at low temperatures (e.g., -78°C) is expected to generate a transient lithium intermediate, 3-(trifluoromethyl)thien-2-yllithium, via metal-halogen exchange.
By conducting NMR experiments at these low temperatures, it is possible to "trap" and observe this short-lived species. nih.govrsc.org The NMR spectra of the intermediate would show significant changes compared to the starting material, reflecting the new electronic environment. This technique allows for the direct observation and structural characterization of intermediates that are crucial in synthetic pathways, providing insights into reaction mechanisms.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. For this compound, the molecular formula is C₅H₂BrF₃S. HRMS can distinguish this specific formula from other potential formulas that might have the same nominal mass. The precise mass measurement helps to confirm the identity of the compound with a high degree of confidence. beilstein-journals.org
| Ion Adduct | Calculated m/z |
| [M]⁺ | 229.90128 |
| [M+H]⁺ | 230.90856 |
| [M+Na]⁺ | 252.89050 |
Data sourced from PubChemLite. uni.lu
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific parent ion is selected, fragmented, and the resulting daughter ions are analyzed. nih.gov This technique provides detailed structural information by revealing the molecule's fragmentation pathways. chemrxiv.orgresearchgate.net
For this compound, the fragmentation pattern would likely involve the cleavage of the carbon-bromine and carbon-CF₃ bonds, which are typically weaker points in the molecule.
Proposed Fragmentation Pathway:
Parent Ion Formation: The molecule forms a molecular ion [C₅H₂BrF₃S]⁺•.
Loss of Bromine: A common fragmentation for bromo-aromatic compounds is the loss of a bromine radical (•Br), leading to the formation of a [C₅H₂F₃S]⁺ ion.
Loss of Trifluoromethyl Radical: Alternatively, the parent ion could lose a trifluoromethyl radical (•CF₃) to yield a [C₄H₂BrS]⁺• ion.
Further Fragmentation: These primary fragment ions can undergo further fragmentation, such as the loss of thiophene ring components, to help piece together the initial structure.
Studying these fragmentation patterns is essential for confirming the identity of known compounds and for elucidating the structure of unknown derivatives.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific, publicly available crystal structure for this compound was not identified, analysis of related brominated and substituted thiophene structures allows for a detailed prediction of its solid-state characteristics. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to build a model of the electron density, and from that, the atomic positions. nih.gov
The thiophene ring is inherently aromatic and thus predominantly planar. In this compound, the atoms of the five-membered ring are expected to lie in the same plane. The bromine and carbon atom of the trifluoromethyl group, being directly attached to the ring, would also lie in or very close to this plane.
Computational studies on similar stacked oligothiophene systems confirm that the thiophene core maintains its planarity. nih.govmdpi.com The primary conformational flexibility in this compound would arise from the rotation of the trifluoromethyl (-CF3) group around the C-C single bond connecting it to the thiophene ring. The energetic barrier to this rotation is typically low, but in the solid state, a specific orientation may be "locked" in place due to intermolecular forces within the crystal lattice. In related structures, such as those of oxidized brominated thiophenes, crystallography has been essential to confirm the exact molecular conformation resulting from chemical transformations. rsc.org
The way molecules of this compound arrange themselves in a crystal is dictated by a combination of noncovalent interactions. These interactions, though weaker than covalent bonds, collectively determine the crystal's density, stability, and melting point.
Key potential interactions include:
Halogen Bonding: The bromine atom is a classic halogen bond donor. It can participate in attractive interactions with electron-rich atoms like the sulfur of a neighboring thiophene ring (Br···S) or another bromine atom (Br···Br). Studies on other brominated organic compounds have identified and quantified these Br···Br interactions, finding them to be a significant stabilizing force with interaction energies estimated around 2.2–2.5 kcal/mol. mdpi.com
π-π Stacking: The electron-rich π-system of the thiophene ring allows for stacking interactions between parallel rings of adjacent molecules. The introduction of substituents can weaken these interactions. rsc.org High-level quantum chemical calculations on stacked thiophene dimers have been used to precisely quantify the strength of this intermolecular binding. nih.gov
Hydrogen Bonding: While the molecule lacks classic hydrogen bond donors (like O-H or N-H), weak C-H···F or C-H···S hydrogen bonds may form between the ring hydrogens and the fluorine or sulfur atoms of neighboring molecules.
Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the electronegative Br and CF3 groups. These dipoles will tend to align in an anti-parallel fashion within the crystal lattice to maximize electrostatic stabilization.
Table 1: Potential Intermolecular Interactions in Crystalline this compound
| Interaction Type | Atoms Involved | Description | Significance |
|---|---|---|---|
| Halogen Bonding | C-Br ··· S or C-Br ··· Br | An attractive, directional interaction where the electropositive region on the bromine atom interacts with an electron donor. | Strongly influences crystal packing and orientation. mdpi.com |
| π-π Stacking | Thiophene Ring ↔ Thiophene Ring | Attractive interaction between the aromatic π-systems of parallel rings. | Contributes significantly to overall lattice energy. nih.govrsc.org |
| Weak Hydrogen Bonding | C-H ··· F or C-H ··· S | Weak electrostatic interactions between a ring hydrogen and an electronegative atom on an adjacent molecule. | Provides additional stabilization to the crystal structure. |
| Dipole-Dipole | Molecule ↔ Molecule | Alignment of permanent molecular dipoles for electrostatic stabilization. | Important for overall packing efficiency and stability. |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Bonding Insights
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are invaluable for identifying functional groups and providing insight into bond strengths. For this compound, the spectrum is a composite of vibrations from the thiophene ring and its bromo and trifluoromethyl substituents.
The expected vibrational modes can be predicted based on data from thiophene, 2-bromothiophene (B119243), and compounds containing trifluoromethyl groups:
Aromatic C-H Stretching: The two adjacent C-H bonds on the thiophene ring are expected to produce stretching vibrations in the 3100-3000 cm⁻¹ region.
Thiophene Ring Stretching (C=C and C-S): The C=C stretching vibrations of the thiophene ring typically appear in the 1550-1350 cm⁻¹ region. C-S stretching modes are usually found at lower frequencies, often between 850 and 600 cm⁻¹.
Trifluoromethyl (CF₃) Group Vibrations: This group is characterized by very strong and distinct absorption bands. The symmetric and asymmetric C-F stretching vibrations occur in the 1350-1100 cm⁻¹ region and are often the most intense peaks in the infrared spectrum.
C-Br Stretching: The vibration of the carbon-bromine bond is found at low frequencies, typically in the 600-500 cm⁻¹ range.
Ring Deformation Modes: Out-of-plane bending and other ring deformation modes occur in the fingerprint region below 1000 cm⁻¹.
Table 2: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) | Notes |
|---|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Characteristic of C-H bonds on an aromatic ring. |
| Thiophene Ring C=C Stretch | 1550 - 1350 | Medium | Multiple bands may be observed in this region. |
| CF₃ Asymmetric Stretch | ~1350 - 1250 | Very Strong | A prominent and easily identifiable feature. |
| CF₃ Symmetric Stretch | ~1180 - 1100 | Very Strong | Another intense band characteristic of the CF₃ group. |
| Thiophene Ring Breathing/Deformation | 1000 - 800 | Medium | Part of the complex fingerprint region. |
| C-S Stretch | 850 - 600 | Medium to Weak | Characteristic of the thiophene heterocycle. |
| C-Br Stretch | 600 - 500 | Medium to Strong | Located in the low-frequency region of the spectrum. |
Electronic Spectroscopy (UV-Vis) for Optical Properties and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. For aromatic compounds like this compound, the primary absorptions are due to π → π* transitions within the conjugated system of the thiophene ring.
The parent thiophene molecule exhibits strong absorption below 250 nm. The addition of substituents alters the energy of the molecular orbitals and thus the wavelength of maximum absorption (λ_max).
Effect of Substituents: The bromine atom acts as an auxochrome, and its lone pair electrons can participate in resonance with the ring, slightly raising the energy of the highest occupied molecular orbital (HOMO). The trifluoromethyl group is a powerful electron-withdrawing group, which significantly lowers the energy of the lowest unoccupied molecular orbital (LUMO). The combined effect of these two groups is a narrowing of the HOMO-LUMO gap, which is expected to shift the λ_max to a longer wavelength (a bathochromic or red shift) compared to unsubstituted thiophene.
Table 3: Predicted Electronic Transitions for this compound
| Transition Type | Chromophore | Expected λ_max Range (nm) | Notes |
|---|---|---|---|
| π → π* | Substituted Thiophene Ring | 240 - 280 | This is the primary electronic transition, typically exhibiting high molar absorptivity (ε). The exact position is sensitive to solvent polarity. |
Electron Spin Resonance (ESR) Spectroscopy for Radical Species Detection and Characterization in Mechanistic Studies
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive spectroscopic technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals. slideshare.net While this compound itself is a diamagnetic molecule (no unpaired electrons) and thus ESR-silent, this technique is indispensable for studying its radical ions or any radical intermediates that may form during chemical reactions. libretexts.org
In a mechanistic study, the radical cation or anion of this compound could be generated through chemical or electrochemical one-electron oxidation or reduction. ESR spectroscopy of such a species would provide a wealth of information:
Detection and Identification: The appearance of an ESR signal would be definitive proof of radical formation. Radical trapping experiments, where a specific reagent is used to react with and stabilize a radical intermediate, can be monitored by ESR to confirm a radical-mediated pathway. acs.org
Electronic Structure (g-value): The position of the spectrum, defined by the g-value, is sensitive to the electronic environment of the unpaired electron, including the presence of heavy atoms like sulfur and bromine.
Spin Density Mapping (Hyperfine Coupling): The most powerful feature of ESR is the analysis of hyperfine splitting. The unpaired electron's spin couples with the spins of nearby magnetic nuclei, splitting the ESR signal into a multiplet pattern. For the radical of this compound, coupling would be expected with the ¹H nuclei on the ring and, most significantly, with the three ¹⁹F nuclei of the trifluoromethyl group (I = 1/2 for both ¹H and ¹⁹F). Analysis of these hyperfine coupling constants reveals the extent to which the unpaired electron is delocalized onto each atom, providing a detailed map of the spin density distribution. rsc.orgresearchgate.net This allows chemists to understand how the electron-withdrawing CF₃ group and the bromo substituent influence the stability and structure of the radical species, which is critical for elucidating reaction mechanisms. rsc.orgrsc.org
Theoretical and Computational Investigations of 2 Bromo 3 Trifluoromethyl Thiophene
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic properties and structure of many-electron systems. DFT methods are known to provide an excellent balance between accuracy and computational cost, making them ideal for studying substituted heterocycles like 2-bromo-3-(trifluoromethyl)thiophene. Calculations are typically performed using specific functionals and basis sets, such as the B3LYP hybrid functional combined with the 6-311+G(d,p) or similar basis sets, to achieve reliable results. rroij.com
The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical stability and reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more prone to chemical reactions. For similar thiophene-based heterocyclic systems, HOMO-LUMO energy gaps calculated via DFT typically fall within the range of 4.30 to 5.07 eV. researchgate.net The presence of both an electron-withdrawing trifluoromethyl group and a bromine atom on the thiophene (B33073) ring is expected to significantly influence the energies of these orbitals and, consequently, the reactivity of this compound.
The Molecular Electrostatic Potential (MEP) map is another crucial tool derived from DFT calculations. It visualizes the charge distribution across a molecule, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). In an MEP map of this compound, one would anticipate regions of negative potential (typically colored red) around the highly electronegative fluorine atoms of the trifluoromethyl group, the sulfur atom in the thiophene ring, and the bromine atom. Regions of positive potential (blue) would likely be located around the hydrogen atoms of the thiophene ring. This map provides a visual guide to how the molecule will interact with other reagents, highlighting the sites most susceptible to electrophilic or nucleophilic attack.
Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to the lowest energy on the potential energy surface. rroij.com For this compound, DFT calculations would be employed to predict key structural parameters such as bond lengths, bond angles, and dihedral angles. The stability of the final optimized geometry is confirmed when all calculated vibrational frequencies are positive (real), indicating a true energy minimum. rroij.com
Conformational analysis would focus on the rotation of the trifluoromethyl group relative to the plane of the thiophene ring. While rotation around the C-CF₃ bond is generally facile, computational methods can identify the lowest-energy conformer and the energy barriers between different rotational states. The table below presents hypothetical, yet representative, optimized geometric parameters for this compound based on typical values for similar structures found in computational studies. scispace.com
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths | C-S | 1.72 Å |
| C=C (thiophene) | 1.37 Å | |
| C-C (thiophene) | 1.42 Å | |
| C-Br | 1.88 Å | |
| C-CF₃ | 1.49 Å | |
| C-F | 1.35 Å | |
| Bond Angles | C-S-C | 92.5° |
| S-C-C | 111.8° | |
| C-C-C (thiophene) | 112.5° | |
| C-C-Br | 125.0° | |
| C-C-CF₃ | 123.0° |
Note: The data in this table is illustrative and represents typical values derived from DFT calculations on analogous thiophene derivatives.
Theoretical vibrational frequency calculations are performed on the optimized geometry of a molecule to predict its infrared (IR) and Raman spectra. These calculations help in the assignment of experimental spectral bands to specific molecular vibrations, such as stretching, bending, and torsional modes. iosrjournals.org For organic molecules, calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors in the computational method. scispace.com
For this compound, key vibrational modes would include the C-H stretching of the thiophene ring, C-C and C-S stretching within the ring, and the characteristic vibrations of the substituents. The strong C-F stretching vibrations of the trifluoromethyl group are expected to appear at high wavenumbers, while the C-Br stretching vibration would be found at a lower frequency.
| Vibrational Mode | Functional Group | Predicted Wavenumber Range (cm⁻¹) |
| C-H Stretching | Thiophene Ring | 3100 - 3150 |
| C=C Stretching | Thiophene Ring | 1510 - 1530 |
| C-C Stretching | Thiophene Ring | 1350 - 1450 |
| C-F Stretching | Trifluoromethyl (-CF₃) | 1100 - 1350 |
| C-S Stretching | Thiophene Ring | 640 - 860 |
| C-Br Stretching | Bromo-group (-Br) | 550 - 600 |
Note: This table presents expected frequency ranges for the specified vibrational modes based on computational studies of substituted thiophenes. iosrjournals.orguomphysics.net
DFT calculations are increasingly used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (δ). nih.govnih.gov This is particularly valuable for complex molecules or for nuclei like ¹⁹F, which have a very wide chemical shift range. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, theoretical chemical shifts can be obtained. These predictions are then compared to experimental data for validation. Discrepancies between predicted and experimental values can often be resolved by considering solvent effects or by performing a Boltzmann-weighted average over multiple low-energy conformers. chemrxiv.org
For this compound, predicting the ¹⁹F NMR chemical shift is of particular interest. The chemical shift of the -CF₃ group is highly sensitive to its electronic environment, making it an excellent probe for molecular structure and interactions. nih.gov Computational methods like the Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, can provide accurate predictions that aid in structural confirmation.
| Nucleus | Predicted δ (ppm) | Experimental δ (ppm) |
| ¹H (position 5) | 7.35 | (Hypothetical) |
| ¹H (position 4) | 7.10 | (Hypothetical) |
| ¹³C (C2) | 115.2 | (Hypothetical) |
| ¹³C (C3) | 123.5 (q) | (Hypothetical) |
| ¹⁹F (-CF₃) | -58.5 | (Hypothetical) |
Note: The data in this table is for illustrative purposes to show how predicted and experimental NMR data are compared. Actual values would require specific experimental measurement and calculation.
Quantum Chemical Descriptors and Reactivity Indices
From the calculated HOMO and LUMO energies, a variety of quantum chemical descriptors and reactivity indices can be derived within the framework of Conceptual DFT. nih.gov These indices provide quantitative measures of the molecule's reactivity.
Chemical Potential (μ) : Related to the "escaping tendency" of an electron, calculated as μ ≈ (E_HOMO + E_LUMO) / 2.
Chemical Hardness (η) : Measures the resistance to charge transfer, calculated as η ≈ (E_LUMO - E_HOMO) / 2. A molecule with a high hardness value is less reactive.
Global Electrophilicity Index (ω) : Quantifies the electrophilic nature of a molecule, calculated as ω = μ² / (2η).
For this compound, the presence of the electron-withdrawing -CF₃ group is expected to lower the LUMO energy, leading to a higher chemical potential and a significant electrophilicity index, suggesting the molecule can act as a good electrophile in reactions.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful asset for elucidating complex reaction mechanisms. By mapping the potential energy surface of a reaction, DFT calculations can identify the structures of reactants, products, intermediates, and, most importantly, transition states. mdpi.com The activation energy (the energy difference between the reactants and the transition state) can be calculated to determine the kinetic feasibility of a proposed reaction pathway.
For this compound, computational modeling could be used to study various reactions. For instance, in a Suzuki coupling reaction, a common transformation for bromo-aromatics, modeling could elucidate the mechanism of oxidative addition, transmetalation, and reductive elimination steps involving a palladium catalyst. nih.govresearchgate.net Similarly, modeling could explore the mechanism of nucleophilic aromatic substitution or reactions involving the trifluoromethyl group, providing a detailed, step-by-step understanding of the molecular transformations.
Applications in Advanced Materials and Organic Synthesis Beyond Basic Intermediacy
Precursors for Conjugated Polymers and Oligomers
2-Bromo-3-(trifluoromethyl)thiophene is a key monomer for synthesizing fluorinated conjugated polymers and oligomers. The presence of the CF3 group is critical for tuning the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the polymer backbone. Lowering the HOMO level, in particular, can enhance the material's stability against oxidation in ambient air and increase the open-circuit voltage (Voc) in photovoltaic devices. mdpi.com Polymerization is typically achieved through established cross-coupling methodologies such as Suzuki, Stille, and Grignard Metathesis (GRIM) polymerization, where the bromo-substituent is essential for chain growth. mdpi.comcmu.edunih.gov
In the field of organic electronics, polythiophenes are among the most studied classes of organic semiconductors. frontiersin.org The introduction of a trifluoromethyl group at the 3-position of the thiophene (B33073) ring is a strategic approach to create p-type semiconductor materials with improved performance and stability for OFETs. The CF3 group's inductive effect lowers the polymer's HOMO energy level, which not only enhances air stability but also facilitates hole injection from high work-function electrodes like gold.
Polymers derived from 3-substituted thiophenes can be synthesized with high regioselectivity (Head-to-Tail, HT coupling) using methods like the McCullough or Rieke methods, which are crucial for achieving high charge carrier mobility. cmu.edu While direct polymerization of this compound would lead to poly(3-(trifluoromethyl)thiophene), research often focuses on creating copolymers to balance the strong electron-withdrawing effects with other desirable properties. For instance, it can be copolymerized with electron-rich monomers to create donor-acceptor (D-A) polymers. These materials often exhibit superior charge transport characteristics necessary for high-performance OFETs. nih.gov The resulting fluorinated polymers are investigated for their charge carrier mobility, on/off current ratio, and threshold voltage, which are key metrics for OFET performance. researchgate.netnih.govresearchgate.net
Table 1: Representative Performance of Fused Thiophene-Based OFETs This table illustrates typical performance metrics for high-performance organic semiconductors based on fused thiophene structures, which are analogous to the complex systems that can be built using this compound.
| Organic Semiconductor | Deposition Method | Hole Mobility (μh) [cm²/Vs] | On/Off Ratio | Reference |
| DPh-BTBT | Vacuum | 2.0 | 10⁸ | researchgate.net |
| 2,6-DADTT | Single Crystal | 1.26 | 10⁶ - 10⁸ | nih.gov |
| P4TBT | Solution | 0.07 | - | nih.gov |
| Phenanthrene-based DTT | Solution | 3.5 | 10⁸ | researchgate.net |
In organic photovoltaic (OPV) applications, the design of donor polymers with low HOMO energy levels is critical for achieving high open-circuit voltage (Voc). mdpi.com this compound serves as an ideal building block for this purpose. By copolymerizing it with suitable donor units, new D-A copolymers can be synthesized where the trifluoromethyl groups systematically lower the HOMO level of the resulting polymer. unimelb.edu.au This enhances the voltage output of the solar cell when paired with common fullerene acceptors like PC71BM. nih.govunimelb.edu.au The planarity and electron-rich nature of the thiophene backbone, modified by the CF3 group, facilitate efficient intramolecular charge transfer and favorable intermolecular packing in the solid state, which are essential for efficient charge separation and transport in bulk heterojunction solar cells. mdpi.com
The synthesis of conductive polymers from thiophene derivatives is a well-established field. researchgate.netscite.ai The electrochemical polymerization of monomers like this compound can produce a polymer film directly onto an electrode surface. mdpi.com The resulting poly(3-(trifluoromethyl)thiophene) is a conductive material whose properties are modulated by the CF3 group.
These modified electrodes are particularly promising for chemical sensor applications. Research has shown that polymeric films derived from thiophenes bearing a trifluoromethylphenyl group can be used to detect synthetic stimulants. mdpi.com The CF3 group is crucial for the recognition mechanism, likely through specific interactions with the analyte that modulate the electrochemical signal of the polymer. mdpi.com The modification of electrode surfaces with such polymers can amplify the electrochemical signal, leading to higher sensitivity and selectivity for the target analyte. mdpi.com
Building Blocks for Complex Molecular Architectures
Beyond polymerization, this compound is a foundational building block for synthesizing more complex, discrete molecular structures with tailored properties for materials science. researchgate.net Its reactivity and electronic profile make it suitable for constructing elaborate heterocyclic systems and molecular scaffolds.
The introduction of trifluoromethyl groups into heterocyclic compounds is of significant interest in medicinal chemistry and materials science, as it can enhance metabolic stability, lipophilicity, and binding affinity. nih.gov this compound is a precursor for a variety of more complex fluorine-containing heterocycles. dntb.gov.ua
For example, synthetic routes have been developed to transform hexafluoroacetone (B58046) derivatives into 2-fluoro-3-trifluoromethylthiophenes. clockss.org In these molecules, the fluorine atom at the 2-position is readily displaced by various nucleophiles, providing a pathway to a wide array of 2-substituted-3-trifluoromethylthiophenes. clockss.org Furthermore, the core thiophene ring can be a starting point for building fused-ring systems. Reactions can lead to the formation of complex structures like pyrido[3',2':4,5]thieno[3,2-d]pyrimidines and other multi-ring heterocyclic systems containing the trifluoromethyl group. nih.gov
Table 2: Examples of Complex Heterocycles Synthesized from Trifluoromethyl-Thiophene Precursors
| Precursor Family | Resulting Heterocyclic System | Synthetic Strategy | Reference |
| 3-Cyano-4-trifluoromethylpyridine-2(1H)-thione | Thieno[2,3-b]pyridines | Intramolecular Thorpe-Ziegler cyclization | nih.gov |
| 2-Fluoro-3-trifluoromethylthiophenes | 2-Amino/Alkoxy-3-trifluoromethylthiophenes | Nucleophilic displacement of fluorine | clockss.org |
| Trifluoromethyl building blocks | Various trifluoromethylated heterocycles | Annulation with suitable partners | nih.gov |
In materials science, there is a high demand for rigid, well-defined molecular scaffolds to construct functional materials made to order. researchgate.net Fused thiophene systems, such as thieno[3,2-b]thiophene, are excellent platforms for this purpose due to their planarity and electronic characteristics. mdpi.comnih.gov
This compound can be used to build these scaffold systems. Through cross-coupling reactions, it can be integrated into larger, conjugated structures. The presence of the CF3 group on the thiophene unit acts as a crucial design element, influencing the scaffold's electronic properties, self-assembly behavior, and solid-state packing. researchgate.net By strategically placing these fluorinated thiophene units within a larger molecular framework, scientists can fine-tune the optoelectronic properties and create bespoke materials for applications ranging from organic electronics to sensing. mdpi.comresearchgate.net
Strategies for Late-Stage Functionalization in Complex Molecule Synthesis
Late-stage functionalization (LSF) is a powerful synthetic approach that enables the direct modification of complex molecules at a late point in their synthesis. acs.org This strategy is invaluable in medicinal chemistry and materials science as it allows for the rapid diversification of intricate molecular architectures, potentially enhancing their biological activity, metabolic stability, or physicochemical properties. acs.orgrsc.org The incorporation of specific functional groups, such as a trifluoromethyl (CF3) group, is particularly sought after, as it can dramatically improve a molecule's potency and pharmacokinetic profile. rsc.orgnih.gov
This compound serves as a valuable reagent in LSF due to its distinct functionalities. The trifluoromethylated thiophene core is the desirable pharmacophore to be introduced, while the bromo-substituent acts as a versatile handle for various chemical transformations. This allows the thiophene moiety to be appended to a larger, pre-existing molecular scaffold.
Key LSF strategies applicable to this compound include:
Metal-Catalyzed Cross-Coupling Reactions: The bromine atom on the thiophene ring is well-suited for palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, and Heck reactions. nih.gov These methods are among the most robust for forming new carbon-carbon bonds. In a typical LSF scenario, a complex molecule containing a boronic acid or ester (for Suzuki coupling) can be coupled with this compound to install the trifluoromethyl-thienyl group. This approach benefits from mild reaction conditions and high functional group tolerance. mdpi.com
Lithium-Halogen Exchange: The bromo-substituent can undergo lithium-halogen exchange upon treatment with organolithium reagents (e.g., n-butyllithium) at low temperatures. researchgate.netresearchgate.net This generates a highly reactive 3-(trifluoromethyl)thien-2-yl lithium species. This organometallic intermediate can then be quenched with a variety of electrophiles that are part of a more complex molecular structure, forging a new bond and incorporating the thiophene ring. Careful control of reaction conditions, such as the order of addition, is crucial to prevent undesired rearrangements. researchgate.netchemrxiv.org
Electrochemical Synthesis: Modern electrochemical methods are emerging as a green and efficient platform for LSF. acs.org Anodic oxidation can facilitate coupling reactions without the need for chemical oxidants, offering high atom economy. acs.org While specific examples involving this compound are not extensively detailed, the principles of electrochemically-driven C-H functionalization and cross-coupling could be applied to either functionalize the thiophene ring further or couple it with other complex molecules. acs.org
The table below summarizes these strategies.
| LSF Strategy | Reactive Site on Thiophene | Coupling Partner on Complex Molecule | Resulting Linkage |
| Suzuki Cross-Coupling | C-Br | Boronic Acid / Ester | C-C (Aryl-Aryl) |
| Lithium-Halogen Exchange | C-Br | Electrophile (e.g., Carbonyl, Alkyl Halide) | C-C, C-Heteroatom |
| Electrochemical Coupling | C-Br / C-H | Various (activated C-H bonds, etc.) | C-C, C-Heteroatom |
Exploitation in Agrochemical Research (Focusing on Synthesis of Novel Scaffolds)
The development of novel agrochemicals is critical for crop protection. Thiophene-based compounds have garnered significant interest in this field due to their wide range of biological activities. researchgate.netderpharmachemica.com The introduction of a trifluoromethyl (CF3) group is a well-established strategy in agrochemical design, as it often enhances the efficacy, metabolic stability, and lipophilicity of the active ingredient. nih.govresearchgate.net
This compound is an exemplary building block for the synthesis of novel agrochemical scaffolds. Its structure combines the desirable CF3 group with a versatile thiophene heterocycle and a reactive bromine handle, providing an ideal starting point for creating libraries of new compounds for screening. researchgate.net The primary strategy involves leveraging the reactivity of the C-Br bond to introduce molecular diversity.
The synthesis of novel scaffolds from this compound primarily relies on cross-coupling reactions, where the bromine atom is replaced by various other functional groups or molecular fragments. For instance, Suzuki coupling reactions can be used to attach a wide array of aryl or heteroaryl groups. mdpi.commdpi.com This allows researchers to systematically modify the structure and explore how these changes affect the biological activity against target pests or pathogens. The resulting unsymmetrical biaryl thiophenes are a class of compounds with demonstrated biological potential. mdpi.com
The table below illustrates the generation of novel scaffolds from this compound using a representative cross-coupling reaction.
| Starting Material | Reagent | Reaction Type | Resulting Novel Scaffold Core | Potential Agrochemical Class |
| This compound | Arylboronic Acid | Suzuki Coupling | 2-Aryl-3-(trifluoromethyl)thiophene | Fungicide, Insecticide, Herbicide |
| This compound | Vinylboronic Acid | Suzuki Coupling | 2-Vinyl-3-(trifluoromethyl)thiophene | Fungicide, Insecticide, Herbicide |
| This compound | Amine / Amide | Buchwald-Hartwig Amination | 2-Amino-3-(trifluoromethyl)thiophene | Fungicide, Insecticide, Herbicide |
| This compound | Terminal Alkyne | Sonogashira Coupling | 2-Alkynyl-3-(trifluoromethyl)thiophene | Fungicide, Insecticide, Herbicide |
By systematically applying these and other reactions, chemists can generate a large diversity of novel thiophene-based molecular scaffolds. These new compounds can then be evaluated for their potential as next-generation agrochemicals, such as fungicides, insecticides, or herbicides. researchgate.net
Conclusion and Future Research Perspectives
Summary of Key Advancements in 2-Bromo-3-(trifluoromethyl)thiophene Chemistry
The chemistry of this compound has been marked by significant progress in its synthesis and derivatization, primarily driven by the utility of fluorinated heterocycles in medicinal chemistry and materials science. nih.govresearchgate.net The introduction of the trifluoromethyl group onto the thiophene (B33073) ring is a key advancement, often achieved through various modern fluorination techniques. nih.gov This group imparts unique properties, including increased lipophilicity and metabolic stability, which are highly desirable in drug discovery. researchgate.net
A major area of advancement has been the extensive use of this compound as a substrate in a wide array of palladium-catalyzed cross-coupling reactions. The bromine atom at the 2-position serves as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds. This has enabled the synthesis of a diverse library of substituted trifluoromethyl-thiophenes, which are valuable intermediates for more complex molecules. clockss.org
Furthermore, the development of synthetic routes to related compounds, such as 2-fluoro-3-trifluoromethylthiophenes, has broadened the scope of accessible derivatives. researchgate.net The fluorine atom at the 2-position in these analogues is readily displaced by various nucleophiles, offering an alternative strategy for functionalization. researchgate.net These advancements underscore the importance of this compound and its derivatives as pivotal intermediates in organic synthesis.
Unexplored Reactivity and Synthetic Opportunities
Despite the progress, the full reactive potential of this compound remains to be unlocked. The electron-withdrawing nature of the trifluoromethyl group suggests that the thiophene ring could participate as a dienophile in Diels-Alder or other cycloaddition reactions, a behavior observed in other thiophenes substituted with electron-withdrawing groups. nih.gov Exploring these cycloaddition pathways could lead to the rapid construction of complex, polycyclic sulfur-containing heterocycles.
Another area ripe for exploration is the direct functionalization of the C-H bonds on the thiophene ring. While cross-coupling at the C-Br bond is well-established, selective C-H activation at other positions could provide more direct and atom-economical routes to novel derivatives. Additionally, transformations involving the trifluoromethyl group itself, such as halogen-exchange reactions to produce ArCF2X (X = Cl, Br, I) moieties, are an emerging area that could offer new synthetic handles for diversification. organic-chemistry.org
The development of radical-based transformations also presents a significant opportunity. The use of radical acceptors like 2-bromo-3,3,3-trifluoropropene (BTP) in other systems highlights the potential for novel radical-mediated functionalizations involving the trifluoromethyl group or the thiophene core. researchgate.netthieme-connect.com Such methods could provide access to secondary trifluoromethylated alkyl thiophenes, a class of compounds that remains largely unexplored.
Emerging Applications in Advanced Materials and Enabling Technologies
The unique electronic properties conferred by the trifluoromethyl group make this compound a promising building block for advanced materials. acs.org Fluorination of the thiophene backbone in polymers has been shown to increase ionization potential and enhance charge carrier mobility in field-effect transistors. researchgate.net This suggests that polymers and small molecules derived from this compound could find applications in organic electronics, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). acs.orgrsc.org
The incorporation of fluorinated fragments is a well-established strategy in the design of bioactive molecules. nih.gov The trifluoromethyl group can enhance a drug's metabolic stability and binding affinity. researchgate.net Consequently, derivatives of this compound are attractive scaffolds for the development of new pharmaceuticals and agrochemicals. nih.govresearchgate.net Indeed, some trifluoromethyl-substituted thiophenes have already shown promising antimicrobial activity. researchgate.netresearchgate.net
The table below provides a summary of potential applications for derivatives of this compound.
| Application Area | Potential Role of this compound Derivatives | Supporting Rationale |
| Organic Electronics | Building blocks for semiconducting polymers and small molecules. | Fluorination of thiophene backbone can improve charge transport properties. researchgate.net |
| Medicinal Chemistry | Scaffolds for novel drug candidates. | The CF3 group enhances lipophilicity and metabolic stability. nih.govresearchgate.net |
| Agrochemicals | Core structures for new pesticides and herbicides. | Fluorine-containing heterocycles are prevalent in modern agrochemicals. researchgate.net |
| Advanced Polymers | Monomers for fluorinated polymers with unique properties. | Fluorinated polymers exhibit high thermal stability and chemical resistance. rsc.org |
Prospects for Further Theoretical and Mechanistic Understanding
While the synthetic utility of this compound is well-documented, a deeper theoretical and mechanistic understanding of its reactivity is still needed. Computational studies, such as Density Functional Theory (DFT) calculations, could provide valuable insights into the electronic structure of the molecule and how the interplay between the bromine atom and the trifluoromethyl group influences its reactivity in various transformations. researchgate.netresearchgate.net
A more profound mechanistic understanding of the cross-coupling reactions involving this substrate could lead to the development of more efficient and selective catalytic systems. For instance, detailed studies on the oxidative addition and reductive elimination steps in palladium-catalyzed reactions could help in optimizing ligand and catalyst choice. researchgate.net
Furthermore, theoretical models could be employed to predict unexplored reaction pathways, such as the cycloaddition reactions mentioned earlier. nih.gov By calculating transition state energies and reaction profiles, computational chemistry can guide experimental efforts towards the most promising synthetic targets. A deeper understanding of the fundamental reaction mechanisms will undoubtedly accelerate the discovery of new transformations and applications for this versatile chemical compound. duke.edu
Q & A
Q. What are the most effective synthetic routes for preparing 2-bromo-3-(trifluoromethyl)thiophene?
Methodological Answer: The compound can be synthesized via regioselective bromination of 3-(trifluoromethyl)thiophene using electrophilic brominating agents (e.g., N-bromosuccinimide) under controlled conditions. Optimization of reaction parameters (solvent polarity, temperature, and catalyst) is critical to minimize side reactions like over-bromination. Alternatively, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) may be employed if pre-functionalized intermediates are available . For characterization, use / NMR and GC-MS to confirm regiochemistry and purity.
Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer: The bromine atom at the 2-position acts as a leaving group, enabling palladium-catalyzed cross-coupling (e.g., Suzuki, Stille, or Negishi reactions). The electron-withdrawing trifluoromethyl group at the 3-position stabilizes the intermediate palladium complex, enhancing reaction efficiency. Use ligands like triphenylphosphine or XPhos to accelerate oxidative addition. Monitor reaction progress via TLC or in situ NMR to detect intermediates .
Q. What spectroscopic techniques are optimal for characterizing this compound?
Methodological Answer:
- NMR: NMR identifies aromatic protons (δ 6.8–7.5 ppm), while NMR confirms the trifluoromethyl group (δ -60 to -65 ppm).
- Mass Spectrometry: High-resolution MS (HRMS) or GC-MS validates molecular weight and isotopic patterns.
- IR Spectroscopy: Peaks at 1100–1200 cm (C-F stretching) and 600–700 cm (C-Br stretching) confirm functional groups.
Cross-validate with X-ray crystallography if single crystals are obtainable .
Advanced Research Questions
Q. How do electronic effects from the trifluoromethyl group impact the compound’s reactivity in catalytic cycles?
Methodological Answer: The strong electron-withdrawing nature of the -CF group polarizes the thiophene ring, increasing the electrophilicity of the bromine atom and stabilizing negative charge during oxidative addition. Computational studies (DFT/B3LYP) reveal reduced HOMO-LUMO gaps, enhancing susceptibility to nucleophilic attack. Compare reactivity with non-fluorinated analogs using kinetic studies (e.g., monitoring coupling rates via UV-Vis) .
Q. What strategies mitigate competing side reactions (e.g., dehalogenation) during cross-coupling of this compound?
Methodological Answer:
- Catalyst Selection: Use Pd catalysts (e.g., Pd(PPh)) instead of Pd to minimize β-hydride elimination.
- Additives: Add silver salts (AgCO) to scavenge bromide ions, preventing catalyst poisoning.
- Solvent Optimization: Non-polar solvents (toluene) reduce ionic byproduct formation. Validate via GC-MS or MALDI-TOF to track side products .
Q. How can computational modeling predict the compound’s behavior in polymer synthesis for optoelectronic devices?
Methodological Answer: Perform DFT calculations to simulate electronic transitions and bandgap modulation when incorporated into conjugated polymers (e.g., poly(3-alkylthiophenes)). Analyze frontier molecular orbitals to predict charge transport properties. Experimental validation involves synthesizing copolymers via Kumada or GRIM polymerization and characterizing via UV-Vis (absorption edge) and cyclic voltammetry (HOMO-LUMO levels) .
Q. What are the toxicological implications of this compound in biological systems?
Methodological Answer: Assess toxicity using in vitro models (e.g., human hepatocyte assays) to measure IC values for cytotoxicity. Molecular docking studies can predict interactions with enzymes like cytochrome P450. Compare with structurally similar thiophene derivatives (e.g., 5-bromothiophene-3-carboxamide) to identify structure-activity relationships. Always use gloveboxes and fume hoods for handling due to potential bromine release .
Q. How does the compound’s electronic structure influence its performance in catalytic hydrodesulfurization (HDS)?
Methodological Answer: The -CF group increases sulfur atom basicity, enhancing adsorption onto HDS catalysts (e.g., Co-Mo/AlO). Use XPS to study sulfur binding energies and TPD (temperature-programmed desorption) to quantify adsorption strength. Compare with benzothiophene or dibenzothiophene derivatives to evaluate desulfurization efficiency under microwave-assisted conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
